![molecular formula C13H15NO4S B12573262 Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate CAS No. 191215-76-6](/img/structure/B12573262.png)
Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a sulfonamide group attached to a pent-4-ynoate moiety, making it a valuable compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine, followed by esterification with methyl pent-4-ynoate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the benzene ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The pent-4-ynoate moiety may also participate in covalent bonding with target molecules, leading to the desired biological or chemical effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]butanoate
- Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]propanoate
Uniqueness
Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate is unique due to its pent-4-ynoate moiety, which imparts distinct reactivity and properties compared to similar compounds. This structural feature allows it to participate in specific reactions that other compounds may not undergo .
Eigenschaften
CAS-Nummer |
191215-76-6 |
|---|---|
Molekularformel |
C13H15NO4S |
Molekulargewicht |
281.33 g/mol |
IUPAC-Name |
methyl 2-[(4-methylphenyl)sulfonylamino]pent-4-ynoate |
InChI |
InChI=1S/C13H15NO4S/c1-4-5-12(13(15)18-3)14-19(16,17)11-8-6-10(2)7-9-11/h1,6-9,12,14H,5H2,2-3H3 |
InChI-Schlüssel |
APKXEPNOMLHZAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC#C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;perchlorate](/img/structure/B12573181.png)
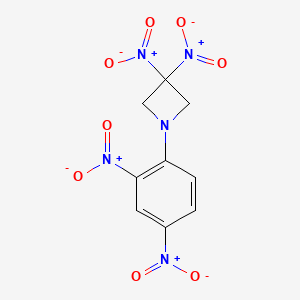
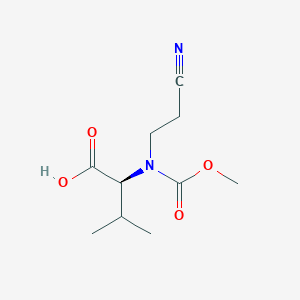
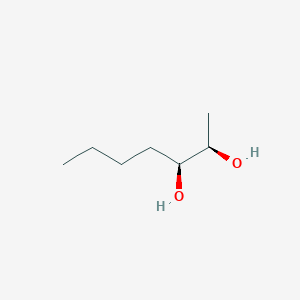
![2-{[3-(Cyclopentylmethyl)-2-quinolinyl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12573201.png)
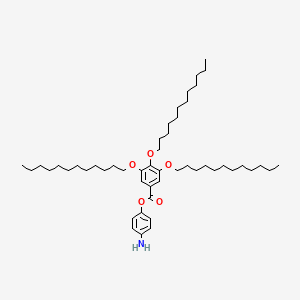
![Acetamide, N-[1-methylene-2-(phenylthio)-2-propenyl]-](/img/structure/B12573217.png)
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12573224.png)
![N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine](/img/structure/B12573231.png)

![2H-Pyran-2-one, 4-[[4-(2,4-dichlorophenoxy)-2-butynyl]thio]-6-methyl-](/img/structure/B12573243.png)
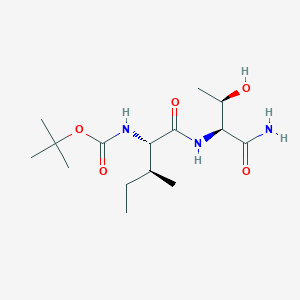
![6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine](/img/structure/B12573254.png)

